![molecular formula C22H28N2O3 B2421016 Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2411257-55-9](/img/structure/B2421016.png)
Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate
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Description
The compound “tert-Butyl 6-methyl-2,6-diazaspiro [3.3]heptane-2-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 212.29 and its IUPAC name is tert-butyl 6-methyl-2,6-diazaspiro [3.3]heptane-2-carboxylate .
Synthesis Analysis
There are two efficient and scalable synthetic routes to a similar compound, "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" . This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis
The molecular structure of “tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” can be found on ChemSpider . Similarly, the structure of “tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is also available .Chemical Reactions Analysis
“tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” include a molecular weight of 212.29 . It should be stored at room temperature .Safety and Hazards
Future Directions
“tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This suggests that similar compounds could have potential applications in the treatment of CNS disorders.
properties
IUPAC Name |
tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-5-9-18(25)23-14-22(17-10-7-6-8-11-17)12-21(13-22)15-24(16-21)19(26)27-20(2,3)4/h6-8,10-11H,12-16H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUACINYSWBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate |
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